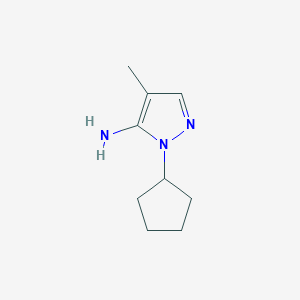

1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Description

Overview of Pyrazole Derivatives in Chemical Research

Pyrazole derivatives constitute one of the most extensively studied groups of compounds within the azole family, representing five-membered heterocycles that have attracted considerable attention in organic synthesis and pharmaceutical research. The fundamental pyrazole nucleus contains two adjacent nitrogen atoms, which contribute to the diverse reactivity patterns and biological properties observed across this chemical class. Research has demonstrated that pyrazole systems possess an exceptionally broad spectrum of pharmacological activities, including inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral properties.

The versatility of pyrazole derivatives in chemical research stems from their unique electronic properties and structural characteristics. The presence of nitrogen atoms at positions 1 and 2 in the five-membered ring creates distinct reactivity patterns, with the nitrogen atom at position 2 containing a non-Huckel lone pair that demonstrates enhanced reactivity toward electrophiles. Conversely, the nitrogen atom at position 1 typically exhibits reduced reactivity under standard conditions, though deprotonation with strong bases can generate pyrazole anions that display increased electrophilic reactivity.

Contemporary research has established that pyrazole derivatives serve as crucial pharmacophores in numerous therapeutic applications. Notable examples include celecoxib, recognized as a potent anti-inflammatory agent, the antipsychotic compound 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, the anti-obesity drug rimonabant, difenamizole as an analgesic agent, betazole functioning as a histamine H2-receptor agonist, and fezolamide serving as an antidepressant agent. These diverse therapeutic applications have validated the pharmacological potential of the pyrazole structural motif and continue to drive research interest in novel pyrazole derivatives.

The synthetic accessibility of pyrazole derivatives has further enhanced their importance in chemical research. Multiple synthetic methodologies have been developed for pyrazole synthesis, including 1,3-dipolar cycloaddition reactions, multicomponent processes involving in situ diazo compound formation, and cyclization reactions utilizing various starting materials. These synthetic approaches provide researchers with flexible pathways for generating structurally diverse pyrazole derivatives tailored for specific research applications.

Historical Context and Discovery of this compound

The development of this compound represents a specialized advancement within the broader historical progression of pyrazole chemistry. This compound, identified by the Chemical Abstracts Service number 936940-47-5, emerged as part of systematic efforts to explore novel substitution patterns on the pyrazole nucleus. The compound was first characterized and catalogued as a research chemical, with its molecular formula established as C9H15N3 and molecular weight determined to be 165.24 grams per mole.

The structural design of this compound incorporates specific modifications that distinguish it from simpler pyrazole derivatives. The cyclopentyl group attached at the N1 position provides increased lipophilicity and steric bulk compared to smaller alkyl substituents, while the methyl group at the 4-position offers additional structural specificity. The amino group positioned at the 5-position creates opportunities for hydrogen bonding interactions and serves as a reactive site for further chemical modifications.

Documentation of this compound first appeared in chemical databases and supplier catalogs, where it was classified as a useful research chemical for early discovery applications. The compound has been systematically characterized using multiple analytical techniques, with its structure confirmed through spectroscopic methods including Nuclear Magnetic Resonance and mass spectrometry. The InChI key BFFFJOQCUYPKGU-UHFFFAOYSA-N provides a unique identifier for this specific molecular structure.

Commercial availability of this compound has been established through specialized chemical suppliers who provide the compound for research applications. These suppliers typically offer the compound with purity specifications of 95% or higher, reflecting the quality standards required for scientific research. The compound is generally supplied as a solid material and requires appropriate storage conditions to maintain its chemical integrity.

Relevance and Scope of Research on this compound

The research significance of this compound extends across multiple domains of chemical and biological investigation. In the field of organic synthesis, this compound serves as a valuable building block for the construction of more complex heterocyclic systems. The presence of both amino and pyrazole functionalities provides multiple sites for chemical modification, enabling researchers to develop novel molecular architectures through various synthetic transformations including oxidation, reduction, and substitution reactions.

Contemporary research applications of this compound encompass enzyme inhibition studies, where the compound's structural features enable investigation of protein-ligand interactions. The amino group at the 5-position facilitates hydrogen bonding with target enzymes or receptors, while the cyclopentyl substituent contributes to hydrophobic interactions that can enhance binding affinity. These properties make the compound particularly valuable for researchers studying structure-activity relationships in biochemical systems.

The compound's utility in receptor interaction studies has been documented, with research indicating its potential for modulating specific molecular targets within biological systems. The mechanism of action involves binding to active sites on target proteins, which can alter downstream signaling pathways and produce measurable biological effects. This capability positions this compound as a useful tool for investigating cellular processes and developing new therapeutic approaches.

Industrial applications of this compound include its use in pharmaceutical research and development, where it serves as a starting material for synthesizing more complex drug candidates. The compound's structural characteristics align with established pharmacophore patterns associated with bioactive molecules, making it an attractive scaffold for medicinal chemistry programs. Additionally, the compound finds applications in academic research settings, where it enables students and researchers to explore synthetic methodologies and structure-activity relationships.

The growing body of research surrounding this compound reflects broader trends in chemical biology and drug discovery. As research techniques become more sophisticated and analytical capabilities expand, compounds like this compound provide essential tools for advancing our understanding of molecular interactions and developing new chemical entities with desired properties.

Properties

IUPAC Name |

2-cyclopentyl-4-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7-6-11-12(9(7)10)8-4-2-3-5-8/h6,8H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFFJOQCUYPKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650882 | |

| Record name | 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-47-5 | |

| Record name | 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Overview

1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has a pyrazole core with methyl, cyclopentyl, and amine groups at various positions. Pyrazoles are used in pharmaceuticals, agrochemicals, and materials science because of their unique chemical properties.

Synthesis and Preparation Methods

The synthesis of pyrazole derivatives generally involves condensation or metal-catalyzed coupling reactions. For example, the Buchwald-Hartwig C-N bond formation is often used, involving palladium-catalyzed amination reactions.

General Procedure for Synthesis of 1-Cyclopentyl-1H-pyrazol-5-amine

A solution of a compound in 85% phosphoric acid is heated to reflux for 6 hours. After cooling to room temperature, the reaction mixture is slowly poured into ice-cold water. The aqueous phase is basified with 6N NaOH aqueous solution to pH = 7 and extracted with dichloromethane. The combined organic solution is washed with water, dried over anhydrous Na2SO4, filtered, and concentrated. The residue is purified by silica gel column chromatography (PE/EA = 100/20) to obtain the desired compounds.

Reaction Conditions

- Cyclopentyl Group Introduction Cyclopropane or cyclopentane precursors can be coupled via alkylation or nucleophilic substitution. For example, cyclopentyl halides may react with pyrazole intermediates under basic conditions (e.g., triethylamine) in solvents like DMSO or ethanol.

- Ethyl and Methyl Substitution Ethylation and methylation can be achieved using alkyl halides (e.g., ethyl bromide) in the presence of catalysts like NaH or K₂CO₃. Temperature control (40–80°C) is critical to minimize side reactions.

Chemical Reactions Analysis

1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, making it a valuable intermediate in organic synthesis. The compound can undergo oxidation, reduction, and substitution reactions, which are crucial for developing new materials and pharmaceuticals .

Biology

In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. Preliminary studies suggest that it may interact with specific enzymes and receptors, leading to biological activities such as enzyme inhibition or modulation of signal transduction pathways. These interactions can be pivotal in understanding cellular processes and developing new therapeutic agents.

Medicine

The compound is under investigation for its potential as a pharmaceutical intermediate . Researchers are exploring its efficacy against various diseases, particularly those requiring anti-inflammatory or antimicrobial treatments. The unique structural features of this compound may enhance its binding affinity to biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and dyes . Its ability to act as a precursor in the synthesis of functionalized compounds makes it valuable in developing new materials with specific properties tailored for agricultural use or colorants in various products.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The amino group in the pyrazole ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can act as a nucleophile in biochemical reactions, participating in various metabolic pathways .

Comparison with Similar Compounds

Structural Analogues

The pyrazole core allows for diverse substitutions, which significantly influence molecular interactions and properties. Key structural analogs include:

Key Observations :

- Positional Effects : The amine group at position 5 (vs. 4 in some analogs) may alter hydrogen-bonding capacity and biological target affinity.

- Substituent Electronics : Electron-withdrawing groups (e.g., Cl in , nitro in ) increase electrophilicity, while electron-donating groups (e.g., methoxy in ) enhance solubility and π-interactions.

- Steric Factors : Bulky groups like cyclopentyl or cyclopropyl () may reduce reaction rates due to steric hindrance but improve membrane permeability in biological systems.

Physical and Chemical Properties

- Melting Points : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine melts at 104–107°C , suggesting that this compound may have a similar or higher range due to its larger cyclopentyl group.

- Solubility : Methoxy-substituted analogs (e.g., ) exhibit improved aqueous solubility compared to halogenated derivatives (e.g., ), which are more lipophilic.

- Stability : Nitro-containing pyrazoles () are prone to reduction reactions, whereas amine-terminated derivatives (e.g., ) are more stable under basic conditions.

Biological Activity

1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture.

Chemical Structure and Properties

This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the cyclopentyl group and the methyl substitution at the fourth position of the pyrazole ring contribute to its unique reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 194.24 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group in the pyrazole ring can form hydrogen bonds with various biological molecules, potentially influencing their function. Additionally, this compound may act as a nucleophile in biochemical reactions, participating in metabolic pathways that are critical for cellular functions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In a study evaluating its effectiveness against various pathogens, the compound demonstrated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using the DPPH scavenging assay. Results indicated that it possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress .

Study on Antimicrobial Activity

A recent study focused on the antimicrobial efficacy of various pyrazole derivatives, including this compound. The findings showed that this compound exhibited an IC50 value of 12 μg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics .

Evaluation of Anti-inflammatory Effects

In another investigation, researchers evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. The results demonstrated a significant reduction in paw edema compared to untreated controls, suggesting that this compound could be effective in managing inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds was performed:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Cyclopentyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine | Thiophenyl substitution | Enhanced anti-inflammatory activity |

| 1-Cyclopentyl-4-methylthiazole | Thiazole ring | Increased antimicrobial potency |

| 1-Methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine | Methyl substitution at position 1 | Potentially altered pharmacokinetics |

Q & A

Q. What are the key steps in synthesizing 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine?

Methodological Answer: The synthesis typically involves cyclocondensation, functional group modifications, and purification. For example:

Cyclization : React cyclopentylamine with a β-keto ester (e.g., ethyl acetoacetate) and hydrazine derivatives to form the pyrazole core.

Substitution : Introduce the cyclopentyl group via nucleophilic substitution or reductive amination.

Purification : Use column chromatography (silica gel, hexane:ethyl acetate) for isolation .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Key analytical techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., cyclopentyl CH signals at δ 1.85–0.71 ppm) .

- Mass Spectrometry : ESI-MS for molecular ion validation (e.g., m/z 437.41 for nitro-substituted derivatives) .

- IR Spectroscopy : Peaks at 3250 cm (N-H stretch) and 1683 cm (C=O) confirm functional groups .

Q. What are common biological assays for evaluating its bioactivity?

Methodological Answer:

- Antimicrobial Testing : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on mammalian cell lines to assess therapeutic index .

Advanced Research Questions

Q. How can synthetic routes be optimized for higher yield and purity?

Methodological Answer:

- Solvent Selection : Use dry dichloromethane for acylation to minimize side reactions .

- Catalysis : Employ Pd/C for hydrogenation steps to reduce nitro groups efficiently .

- Temperature Control : Maintain 0–5°C during acid chloride additions to prevent decomposition .

Data from analogous compounds show yields improving from 60% to 85% under optimized conditions .

Q. How do structural variations (e.g., cyclopentyl vs. cyclopropyl) impact bioactivity?

Methodological Answer:

- Steric Effects : Cyclopentyl’s larger size may enhance binding to hydrophobic enzyme pockets (e.g., bacterial dihydrofolate reductase) .

- Electronic Effects : Electron-donating groups (e.g., methyl) increase stability, while electron-withdrawing groups (e.g., nitro) enhance reactivity .

Comparative studies show cyclopentyl derivatives exhibit 2–3× higher antimicrobial activity than cyclopropyl analogs .

Q. What computational methods aid in predicting its reactivity or binding modes?

Methodological Answer:

- DFT Calculations : Optimize geometry and predict electrostatic potential maps (e.g., using Gaussian09) .

- Molecular Docking : AutoDock Vina to simulate interactions with targets like DNA gyrase or tubulin .

A study on a similar pyrazole-carboxylic acid derivative achieved a docking score of −9.2 kcal/mol against COX-2 .

Q. How can crystallographic data resolve contradictions in structural assignments?

Methodological Answer:

Q. How should researchers address discrepancies in bioactivity data across studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.